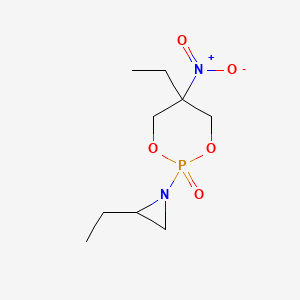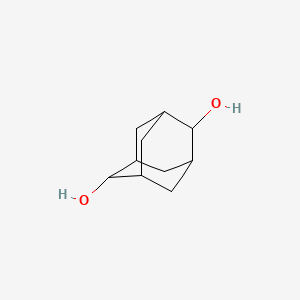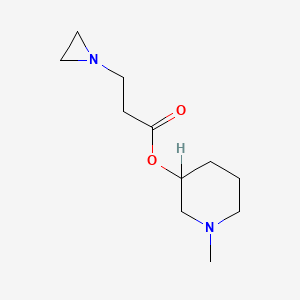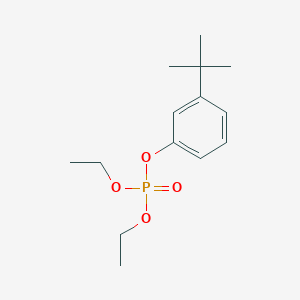
3-tert-Butylphenyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butylphenyl diethyl phosphate: is an organic compound belonging to the class of organophosphates. It is known for its excellent thermal stability and hydrolytic resistance, making it a valuable component in various industrial applications. The compound is often used as a flame retardant due to its ability to enhance the thermal properties of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butylphenyl diethyl phosphate typically involves the reaction of 3-tert-butylphenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-tert-Butylphenyl diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 3-tert-butylphenol and diethyl phosphate.
Oxidation: It can be oxidized to form corresponding phosphates with higher oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 3-tert-butylphenol and diethyl phosphate.
Oxidation: Higher oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-tert-Butylphenyl diethyl phosphate is used as a flame retardant in polymers and resins. Its thermal stability and resistance to hydrolysis make it suitable for enhancing the properties of materials used in high-temperature applications.
Biology: In biological research, it is used as a model compound to study the behavior of organophosphates in biological systems. Its interactions with enzymes and proteins are of particular interest.
Medicine: While not directly used as a drug, its derivatives are studied for potential therapeutic applications, especially in the development of enzyme inhibitors.
Industry: It is widely used in the production of flame-retardant materials, including plastics, textiles, and coatings. Its ability to improve the thermal properties of these materials makes it valuable in various industrial applications.
Mecanismo De Acción
The mechanism by which 3-tert-Butylphenyl diethyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the disruption of metabolic pathways.
Comparación Con Compuestos Similares
- Triphenyl phosphate
- Tris(2,4-di-tert-butylphenyl)phosphate
- Tetrabutylphenyl diphenyl phosphate
Comparison: 3-tert-Butylphenyl diethyl phosphate is unique due to its specific structure, which imparts excellent thermal stability and hydrolytic resistance. Compared to triphenyl phosphate, it offers better performance in high-temperature applications. Tris(2,4-di-tert-butylphenyl)phosphate, on the other hand, is known for its superior flame-retardant properties but may not offer the same level of hydrolytic resistance.
Propiedades
Número CAS |
13538-33-5 |
|---|---|
Fórmula molecular |
C14H23O4P |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
(3-tert-butylphenyl) diethyl phosphate |
InChI |
InChI=1S/C14H23O4P/c1-6-16-19(15,17-7-2)18-13-10-8-9-12(11-13)14(3,4)5/h8-11H,6-7H2,1-5H3 |
Clave InChI |
VWKMOAHNBFHIQX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=CC(=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


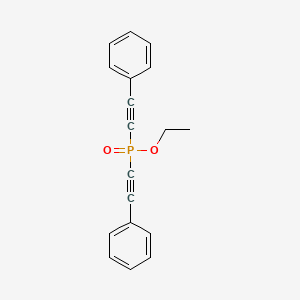
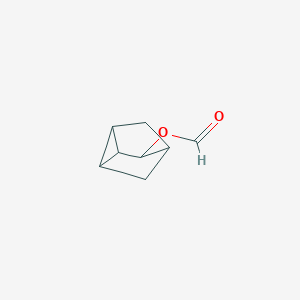
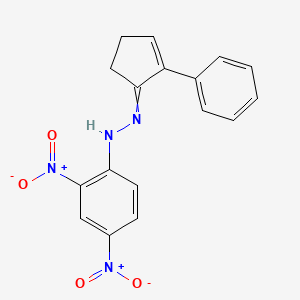
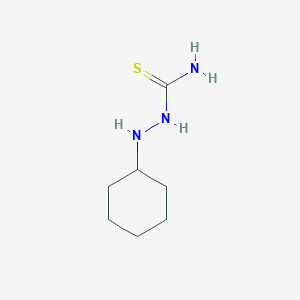

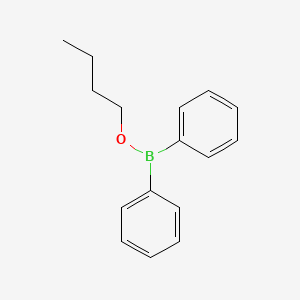
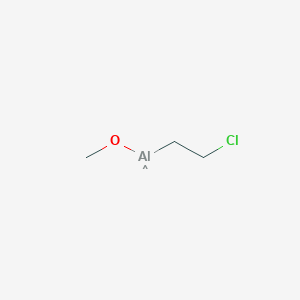
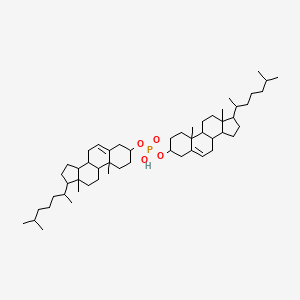
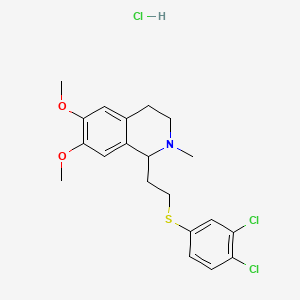
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
